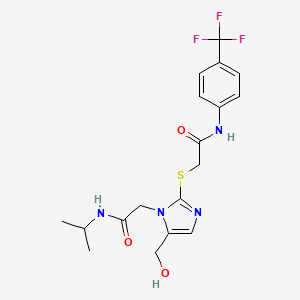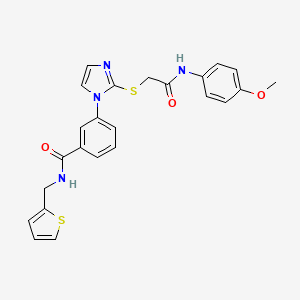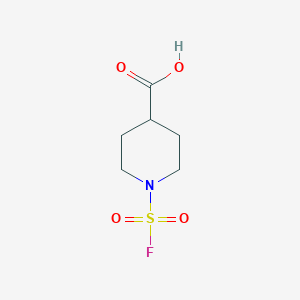
2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the imidazole ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced using a trifluoromethylation reagent .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group could participate in hydrolysis reactions, while the imidazole ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group and the aromatic imidazole ring could affect its solubility, while the trifluoromethyl group could influence its reactivity .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques and Structural Determination : The compound's synthesis involves reactions like carbodiimide condensation, as seen in the creation of similar N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives. These processes typically involve techniques like IR, NMR, and elemental analysis for structural determination (Yu et al., 2014).
NMR Studies : Advanced techniques like NMR have been employed for studying similar compounds, such as a novel 1,3,4-Oxadiazole derivative containing a benzimidazole moiety. Such studies help in detailed structural elucidation and understanding the behavior of isomers (Li Ying-jun, 2012).
Potential Pharmaceutical Applications
Antibacterial Properties : Compounds like 2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-Phenyl-1,8-Naphthyridin-3-yl)Acetamide, which share structural similarities, have shown significant antibacterial activity. Such properties suggest potential pharmaceutical applications in combating bacterial infections (Ramalingam et al., 2019).
Antimicrobial and Quantum Calculations : Derivatives of similar compounds have displayed antimicrobial activity, indicating a potential role in developing new antimicrobial agents. Quantum calculations also aid in understanding the reactivity and properties of these compounds (Fahim & Ismael, 2019).
Antipsychotic Potential : Some derivatives, like 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown an antipsychotic-like profile in behavioral animal tests. This indicates the possible application of similar compounds in the development of new antipsychotic drugs (Wise et al., 1987).
Chemical Properties and Reactivity
Cascade Reactions for Heterocycle Synthesis : The compound's reactivity can be inferred from similar thioureido-acetamides, which are used in cascade reactions for synthesizing various heterocycles. This indicates its potential utility in complex organic syntheses (Schmeyers & Kaupp, 2002).
Fluorescent Probes for Mercury Ion : Certain derivatives have been used as fluorescent probes for mercury ion, suggesting potential applications in environmental monitoring and analytical chemistry (Shao et al., 2011).
特性
IUPAC Name |
2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-11(2)23-15(27)8-25-14(9-26)7-22-17(25)29-10-16(28)24-13-5-3-12(4-6-13)18(19,20)21/h3-7,11,26H,8-10H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUBCAMJWVDYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(3,5-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2984292.png)
![N-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2984294.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2984295.png)
![6-[4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2984298.png)
![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2984299.png)
![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid](/img/structure/B2984300.png)
![2-Chloro-N-[(4-oxo-2,3-dihydrochromen-2-yl)methyl]acetamide](/img/structure/B2984302.png)
![2-cyano-N-[4-(1-methyl-1H-imidazole-2-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2984304.png)

![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2984311.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2984312.png)


![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2984315.png)
